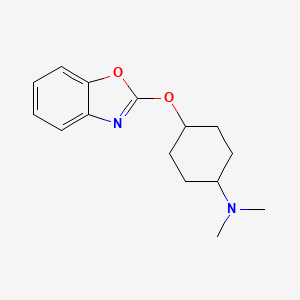![molecular formula C20H23NO3S2 B2530765 N-(2-(benzo[b]tiofen-3-il)-2-hidroxietil)-2,3,5,6-tetrametilbencenosulfonamida CAS No. 2034593-96-7](/img/structure/B2530765.png)
N-(2-(benzo[b]tiofen-3-il)-2-hidroxietil)-2,3,5,6-tetrametilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a synthetic compound characterized by its unique structural elements, combining a benzo[b]thiophene moiety with a sulfonamide group
Aplicaciones Científicas De Investigación
N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several notable applications:
Chemistry:
Used as an intermediate in organic synthesis, particularly for the construction of more complex molecules.
Acts as a ligand in coordination chemistry, influencing the properties of metal complexes.
Biology:
Evaluated for its potential as a pharmacophore in drug discovery.
Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
Investigated for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Used as a lead compound in the development of new therapeutic agents.
Industry:
Utilized in the production of advanced materials with specific chemical properties.
Applied in the design of new catalysts for industrial processes.
Mecanismo De Acción
Benzo[b]thiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . Some benzo[b]thiophene derivatives have shown high antibacterial activity against Staphylococcus aureus .
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves the following steps:
Preparation of benzo[b]thiophene-3-carboxylic acid through cyclization reactions.
Conversion of the carboxylic acid group to an alcohol by reduction.
Introduction of the hydroxyethyl group via ethylation.
Sulfonation of 2,3,5,6-tetramethylbenzene to produce the sulfonyl chloride derivative.
Coupling of the hydroxyethyl benzo[b]thiophene with the sulfonyl chloride to form the desired sulfonamide.
Industrial Production Methods: Industrial-scale production may involve similar synthetic routes but optimized for larger scales, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated reaction systems can be employed to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the hydroxyethyl group, to form a corresponding aldehyde or ketone.
Reduction: Reduction reactions may target the sulfonamide or the hydroxyethyl group, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or organometallic reagents in polar solvents.
Major Products:
Oxidized derivatives (aldehydes, ketones).
Reduced derivatives (alcohols, amines).
Substituted benzo[b]thiophene products with functional groups like halogens, alkyl, or aryl groups.
Comparación Con Compuestos Similares
N-(2-(benzothiazol-2-yl)-2-hydroxyethyl)benzenesulfonamide
N-(2-(benzo[d]oxazol-2-yl)-2-hydroxyethyl)benzenesulfonamide
N-(2-(indol-3-yl)-2-hydroxyethyl)benzenesulfonamide
These compounds share similar structural features but differ in their heterocyclic components, leading to variations in their chemical reactivity and biological activity.
Propiedades
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-12-9-13(2)15(4)20(14(12)3)26(23,24)21-10-18(22)17-11-25-19-8-6-5-7-16(17)19/h5-9,11,18,21-22H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGJGWHBSJSTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)
![cyclopropyl[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanone O-(4-chlorobenzyl)oxime](/img/structure/B2530685.png)


![N-{[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl}-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2530689.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)
![6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B2530698.png)
![3-(4-ethylbenzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2530699.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)
![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)


![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)
